![molecular formula C5H11N5O3 B13771617 N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes a nitrocarbamimidamido group attached to an ethyl chain, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide typically involves multiple steps, starting with the preparation of the nitrocarbamimidamido precursor. This precursor is then reacted with an ethylating agent under controlled conditions to form the intermediate compound. The final step involves the acylation of the intermediate with acetic anhydride to yield the desired product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide involves its interaction with specific molecular targets. The nitrocarbamimidamido group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)acetamide: Shares the ethylacetamide backbone but lacks the nitrocarbamimidamido group.
N,N’-Dimethylethylenediamine: Contains a similar ethyl chain but with dimethylamino groups instead of nitrocarbamimidamido.
Uniqueness
N-[2-(N’'-Nitrocarbamimidamido)ethyl]acetamide is unique due to the presence of the nitrocarbamimidamido group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C5H11N5O3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
N-[2-[[(E)-N'-nitrocarbamimidoyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C5H11N5O3/c1-4(11)7-2-3-8-5(6)9-10(12)13/h2-3H2,1H3,(H,7,11)(H3,6,8,9) |
Clave InChI |
YTMIXOIHNPJDMO-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)NCCN/C(=N/[N+](=O)[O-])/N |
SMILES canónico |
CC(=O)NCCNC(=N[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



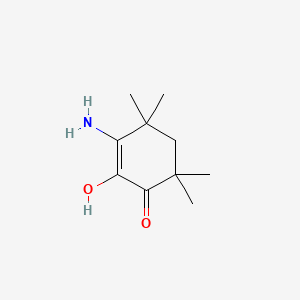
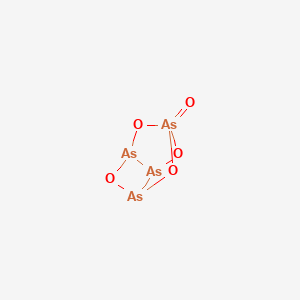
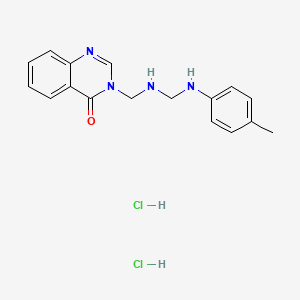
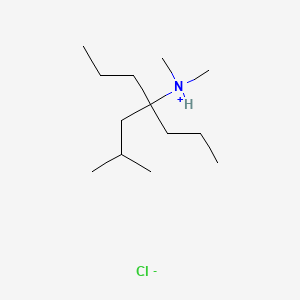

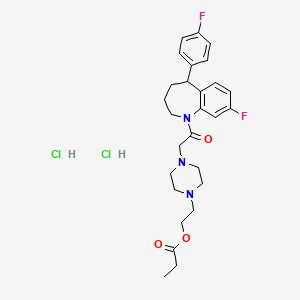
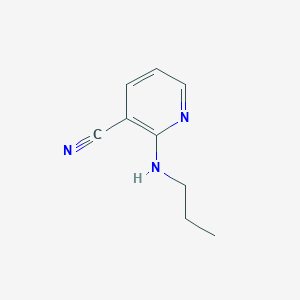
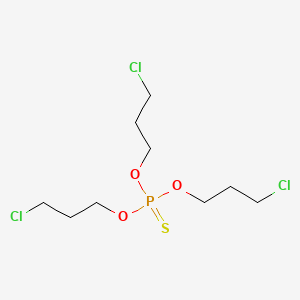
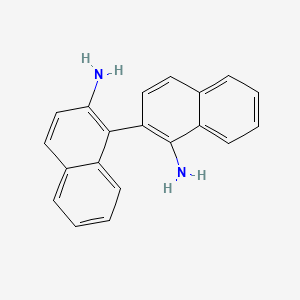
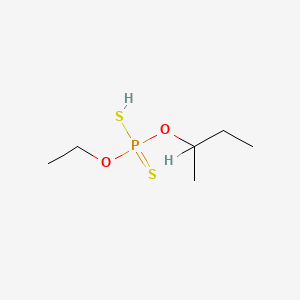
![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)

